An In-depth Technical Guide to 6-chloro-4-methyl-1H-indazole (CAS: 885521-74-4)
An In-depth Technical Guide to 6-chloro-4-methyl-1H-indazole (CAS: 885521-74-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and spatial arrangement allow it to mimic the interactions of key biological motifs, such as the indole ring of tryptophan, with remarkable efficacy. This has led to the successful development of numerous indazole-containing therapeutics, including the antiemetic granisetron and the potent kinase inhibitors axitinib and pazopanib.[3] The inherent stability and synthetic tractability of the indazole core make it an ideal starting point for the design of novel, highly specific modulators of a wide range of biological targets. This guide provides a comprehensive technical overview of a specific, synthetically valuable derivative: 6-chloro-4-methyl-1H-indazole.
Physicochemical and Structural Characteristics
6-chloro-4-methyl-1H-indazole is a reddish-brown powder with a purity of approximately 95%. Its molecular structure, characterized by a chlorine atom at the 6-position and a methyl group at the 4-position of the indazole ring, confers specific electronic and steric properties that are critical for its interactions with biological macromolecules.
| Property | Value | Source |
| CAS Number | 885521-74-4 | |
| Molecular Formula | C8H7ClN2 | [4] |
| Molecular Weight | 166.61 g/mol | [5] |
| Appearance | Reddish-brown powder | |
| Purity | 95% | |
| Storage Temperature | 0-8 °C |
**Synthesis and Purification: A Mechanistic Approach
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-chloro-4-methyl-1H-indazole.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of an indazole synthesis that can be adapted for 6-chloro-4-methyl-1H-indazole, based on the well-established Jacobson Indazole Synthesis.[6]
Materials:
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N-Acetyl-4-chloro-6-methyl-o-toluidine
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Sodium nitrite (NaNO₂)
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Concentrated hydrochloric acid (HCl)
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Water (H₂O)
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Ice
-
Sodium hydroxide (NaOH) solution
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Ethanol (for recrystallization)
Procedure:
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A solution of N-acetyl-4-chloro-6-methyl-o-toluidine in a mixture of concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution with vigorous stirring, ensuring the temperature remains below 5 °C.
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After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The reaction mixture is then slowly warmed to room temperature and stirred for several hours or overnight to facilitate intramolecular cyclization.
-
The mixture is made alkaline by the addition of a sodium hydroxide solution.
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The precipitated crude 6-chloro-4-methyl-1H-indazole is collected by filtration, washed with cold water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
Analytical Characterization: Spectroscopic and Chromatographic Methods
The unambiguous identification and characterization of 6-chloro-4-methyl-1H-indazole rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the indazole ring and the methyl group. The chemical shifts are sensitive to the electronic effects of the chloro and methyl substituents.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching, aromatic C-H stretching, and C=C and C=N stretching of the aromatic rings.
Applications in Drug Discovery and Development
The indazole scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The specific substitution pattern of 6-chloro-4-methyl-1H-indazole makes it a valuable building block for the synthesis of targeted kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold
The chloro and methyl substituents on the indazole ring can be strategically utilized to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. The chlorine atom can form halogen bonds, while the methyl group can engage in hydrophobic interactions, both of which can contribute to the overall binding affinity of a potential inhibitor.
Illustrative Kinase Inhibition Workflow
Caption: A generalized workflow for the screening and development of indazole-based kinase inhibitors.
A common method for assessing kinase inhibition is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7] This assay measures the phosphorylation of a fluorescently labeled substrate by the target kinase. The IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%, is a key parameter for quantifying the potency of a compound.
Safety and Handling
While a specific safety data sheet (SDS) for 6-chloro-4-methyl-1H-indazole is not widely available, data from structurally related compounds suggest that it should be handled with care. Similar chloro- and methyl-substituted indazoles are known to be harmful if swallowed, and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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If inhaled: Move the person into fresh air.
Conclusion
6-chloro-4-methyl-1H-indazole is a valuable chemical entity with significant potential as a building block in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern offers opportunities for fine-tuning the pharmacological properties of resulting drug candidates. This guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further experimental investigation into its specific biological activities is warranted to fully elucidate its therapeutic potential.
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